Bis(cyclohexylamino)phosphinic acid
Overview
Description
Bis(cyclohexylamino)phosphinic acid is a useful research compound. Its molecular formula is C12H25N2O2P and its molecular weight is 260.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biologically Active Metabolites and Antitumor Activity
N,N'-Dicyclohexyl-phosphorodiamidic acid, a compound related to N,N-Bis(2-chloroethyl)phosphorodiamidic acid, has been identified as an active metabolite in the biological activities of cyclophosphamide, a chemotherapeutic agent. This metabolite exhibits potent alkylating properties and demonstrates both in vivo and in vitro antitumor activity (Colvin, Padgett, & Fenselau, 1973).
Enantioselective Catalysis in Organic Synthesis
Phosphorodiamidic acids, including N,N'-Dicyclohexyl-phosphorodiamidic acid, serve as novel structural motifs in Bronsted acid catalysts. These catalysts are efficient for direct Mannich reactions, an important reaction in organic synthesis. The unique feature of these acids includes their capability for enantioselective catalysis and the ability to introduce various substituents to the nitrogen atoms (Terada, Sorimachi, & Uraguchi, 2006).
Development in Gene-Directed Enzyme Prodrug Therapy
In gene-directed enzyme prodrug therapy, N,N'-Dicyclohexyl-phosphorodiamidic acid derivatives have shown potential. For instance, a β-galactoside phosphoramide mustard prodrug, when incubated with E. coli β-galactosidase, transforms to the alkylating antitumor agent, N,N,N′,N′-tetrakis(2-chloroethyl) phosphorodiamidic acid (Ghosh, Khan, & Farquhar, 1999).
Role in Antiviral Drug Discovery
Phosphorodiamidic acids are identified as a significant new phosphate prodrug motif, particularly in antiviral drug discovery. These compounds exhibit nanomolar activitylevels against viruses like hepatitis C in replicon assay, demonstrating high antiviral selectivities and efficient processing in cells (McGuigan et al., 2011).
Prodrug Development for Cancer Treatment
N,N'-Dicyclohexyl-phosphorodiamidic acid derivatives have been synthesized for use in cancer treatment. These derivatives, known as O-aryl phosphorodiamidates, have been evaluated for their anticancer activity. They act as prodrugs, converting to more active compounds under specific conditions (Chiu, Tsui, & Zon, 1979).
Applications in Organocatalysis
Phosphoric acids derived from phosphorodiamidic acids have been used in organocatalysis, demonstrating effectiveness in enantioselective reactions. These acids promote reactions like H-transfer reductions with high enantiomeric excess, which is crucial in synthesizing chiral compounds (Isaac et al., 2014).
Structural and Property Analysis
Studies on phosphorodiamidic acid, closely related to N,N'-Dicyclohexyl-phosphorodiamidic acid, have revealed insights into its structure and properties at room temperature. These studies are important for understanding the behavior of such compounds under various conditions (Kowalczyk et al., 1993).
Properties
IUPAC Name |
bis(cyclohexylamino)phosphinic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N2O2P/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-12H,1-10H2,(H3,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGKLTGEPHOUPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NP(=O)(NC2CCCCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N2O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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